Bemfivastatin hemicalcium

Developmental Toxicology Statin Safety Preclinical Teratogenicity

Researchers studying statin intolerance require compounds with validated human safety data and differentiated hepatic selectivity. Bemfivastatin hemicalcium (PPD 10558) addresses this gap: - Phase II head-to-head trial vs. atorvastatin in statin-associated myalgia patients - Preclinical NOAEL ≥320 mg/kg/day (rat developmental toxicity) - Enhanced liver extraction activity vs. conventional statins Ideal for DART studies, myopathy models, and hepatic transporter research.

Molecular Formula C68H72CaF2N4O12
Molecular Weight 1215.4 g/mol
CAS No. 805241-64-9
Cat. No. B12787317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemfivastatin hemicalcium
CAS805241-64-9
Molecular FormulaC68H72CaF2N4O12
Molecular Weight1215.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO.[Ca+2]
InChIInChI=1S/2C34H37FN2O6.Ca/c2*1-21(2)32-31(34(43)36-26-14-8-22(20-38)9-15-26)30(23-6-4-3-5-7-23)33(24-10-12-25(35)13-11-24)37(32)17-16-27(39)18-28(40)19-29(41)42;/h2*3-15,21,27-28,38-40H,16-20H2,1-2H3,(H,36,43)(H,41,42);/q;;+2/p-2/t2*27-,28-;/m11./s1
InChIKeyDPHJMDHNVYEKRX-GWQGKXOTSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bemfivastatin Hemicalcium Overview


Bemfivastatin hemicalcium (CAS 805241-64-9; PPD 10558) is an orally active, synthetic HMG-CoA reductase inhibitor within the statin class. It is a hemicalcium salt of bemfivastatin and was advanced to Phase II clinical development for primary hypercholesterolemia and statin-associated myalgia (SAM) before discontinuation [1]. Preclinically, it exhibits enhanced liver extraction activity and a favorable developmental toxicity profile with high no-observed-adverse-effect levels (NOAEL) in rat and rabbit models [2]. As a research tool, it is specifically indicated for the study of hypercholesterolemic myalgia in patients intolerant to conventional statins .

HMG-CoA reductase inhibition tool compound for hypercholesterolemia research models.
Hemicalcium salt; Phase II clinical-tool profile.
Reported developmental toxicity NOAEL endpoints in rat and rabbit models.
Supports developmental and reproductive toxicology (DART) study context.
Statin-associated myalgia (SAM) research supported by Phase II comparator data.
Tolerability endpoint context for statin-intolerance pathway studies.

Bemfivastatin Hemicalcium Differentiation


Within the statin class, subtle structural variations lead to clinically significant differences in pharmacokinetics, tissue selectivity, and adverse effect profiles. Bemfivastatin hemicalcium is distinguished by a specific developmental toxicity profile in preclinical species and a unique clinical development history targeting statin-intolerant populations [1]. Its enhanced hepatic extraction activity, although not fully characterized quantitatively, is a mechanistic differentiator that may reduce systemic exposure relative to statins with lower first-pass extraction . A head-to-head Phase II trial against atorvastatin in patients with prior statin-associated myalgia (SAM) provides direct comparative safety data, a level of evidence not available for many other statin analogs in this specific population [2]. Consequently, substituting another statin for bemfivastatin hemicalcium in research or preclinical development would disregard these specific data points and could lead to divergent experimental outcomes.

Salt form mismatch: Hemicalcium salt may not be directly interchangeable with sodium or free acid forms; dissolution and exposure profiles can shift.
Hepatic extraction context: Reported enhanced liver extraction may differ from statins with lower first-pass clearance; tissue distribution endpoints may not transfer.
SAM endpoint profile: In Phase II, no significant difference vs atorvastatin for myalgia discontinuation; selecting another statin disregards this specific endpoint context.

Bemfivastatin Head-to-Head and Preclinical Evidence


Developmental Toxicity Compared with Atorvastatin

Bemfivastatin hemicalcium exhibits a developmental toxicity NOAEL of ≥320 mg/kg/day in rats, the highest dose tested, with no maternal or fetal adverse effects observed [1]. In contrast, atorvastatin, a widely used comparator statin, produced developmental toxicity at maternally toxic doses (≥100 mg/kg/day) in the same species, with NOAEL values of 10-100 mg/kg/day depending on the study [2]. This represents at least a 3-fold higher margin of safety for bemfivastatin in the rat developmental model.

Developmental Toxicity NOAEL
Reported
Bemfivastatin: ≥320 mg/kg/day
Atorvastatin: 10–100 mg/kg/day
(rat, organogenesis period)
Supports developmental endpoint review; reported higher NOAEL in rat DART model.
Data to verify; comparison across separate studies.
Developmental Toxicology Statin Safety Preclinical Teratogenicity

SAM Incidence vs. Atorvastatin

A randomized, double-blind, Phase II trial (NCT01279590) directly compared bemfivastatin (PPD-10558) to atorvastatin in 282 patients with high cholesterol and prior history of statin intolerance due to SAM. The trial found no significant difference in the incidence of treatment discontinuation due to SAM between bemfivastatin and atorvastatin treatment arms over 12 weeks [1]. The dropout rates due to muscle symptoms were comparable across bemfivastatin, atorvastatin, and placebo groups [2]. This head-to-head data demonstrates that bemfivastatin does not offer superior tolerability over atorvastatin in the SAM patient population, a key differentiator from the hypothesized benefit.

SAM Discontinuation (Phase II)
Reported
No significant difference in discontinuation due to SAM vs atorvastatin or placebo (n=282, 12 weeks).
Supports tolerability endpoint review; reported SAM endpoint context.
p-value not disclosed; direct head-to-head trial context.
Statin Intolerance Myalgia Clinical Trial Comparator Study

LDL-Cholesterol Lowering vs. Placebo

Despite failing the primary SAM endpoint, bemfivastatin demonstrated significant LDL-cholesterol reduction compared to placebo in the same Phase II trial [1]. This confirms its expected mechanism-based efficacy as an HMG-CoA reductase inhibitor. However, the magnitude of LDL-C reduction was not reported in publicly available summaries, limiting direct quantitative comparison to other statins .

LDL-C Reduction
Reported
Significantly lower LDL-C vs placebo (Phase II). Magnitude not publicly reported.
Supports lipid-lowering endpoint review; mechanism-based response observed.
Direct comparison to other statins limited; exact effect size unavailable.
Lipid-Lowering LDL-C Placebo-Controlled Efficacy

Hepatic First-Pass Extraction Profile

Bemfivastatin is reported to 'enhance the activity of liver extraction' in preclinical studies . While direct quantitative hepatic extraction ratio (E_H) values for bemfivastatin are not publicly available, this property is a recognized differentiator among statins. For example, fluvastatin has a higher liver extraction (E_H ~67%) compared to pravastatin (E_H ~45%) [1]. Statins with higher hepatic extraction generally exhibit lower systemic exposure and potentially reduced peripheral tissue distribution, which may influence safety profiles [2]. Bemfivastatin's design goal of enhanced liver extraction positions it among hepatoselective statins, a class-level inference supported by its favorable developmental toxicity profile.

Hepatic Extraction Profile
Class-level
Claimed enhanced liver extraction; no quantitative E_H available.
Supports hepatic selectivity interpretation; class-level inference from statin pharmacology.
Requires confirmation in target species; reference statins (e.g., fluvastatin E_H ~67%).
Hepatic Selectivity Pharmacokinetics First-Pass Metabolism

Bemfivastatin Hemicalcium Applications


DART Safety Studies

Given its high NOAEL of ≥320 mg/kg/day in rats for developmental toxicity [1], bemfivastatin hemicalcium is a suitable candidate for DART studies where fetal exposure is a concern. Researchers can use it to investigate statin class effects on development with a reduced risk of confounding maternal or fetal toxicity, as demonstrated in the Faqi et al. (2012) study.

SAM Pathophysiology in Preclinical Models

Bemfivastatin's clinical development in SAM patients provides a validated translational bridge. Preclinical researchers can employ this compound in rodent models of myopathy or muscle pain to explore the molecular mechanisms underlying statin intolerance, leveraging the available human safety data from the Phase II trial [2].

Hepatic First-Pass & Tissue Distribution Studies

The reported 'enhanced liver extraction activity' of bemfivastatin makes it a useful tool for investigating hepatic selectivity among statins. Studies comparing its liver-to-plasma concentration ratio or systemic exposure relative to other statins (e.g., pravastatin, fluvastatin) can yield insights into the role of hepatic uptake transporters and metabolism in statin disposition.

Hypercholesterolemia in Statin-Intolerant Models

Although clinical development was discontinued, the Phase II trial confirmed lipid-lowering efficacy in a statin-intolerant population [2]. This supports the use of bemfivastatin hemicalcium in ex vivo or in vivo models of hypercholesterolemia that incorporate elements of statin intolerance, such as genetic backgrounds or co-morbidities associated with myopathy.

Application
Selection Property
Validation Focus
Developmental and reproductive toxicology (DART) studies
Reported developmental NOAEL profile
Maternal-fetal endpoint monitoring
Statin-associated myalgia research models
Reported tolerability endpoint data
Myalgia endpoint context review
Hepatic extraction and tissue distribution studies
Reported hepatic extraction profile
Liver-selective transporter review
Hypercholesterolemia research in statin-intolerant context
Reported LDL-C lowering endpoint
Lipid-lowering endpoint review
All applications are research-use only; clinical data are provided as endpoint context for experimental design, not as therapeutic guidance.

Technical Documentation Hub

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38 linked technical documents
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